Bambuterol-d9 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

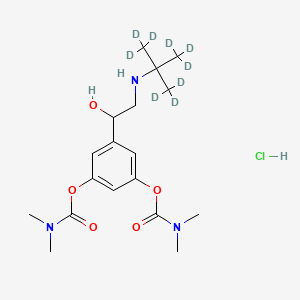

Bambuterol-d9 Hydrochloride is the deuterium labeled Bambuterol . Bambuterol is a long-acting beta-adrenoceptor agonist (LABA) used in the treatment of asthma . It is also a prodrug of terbutaline .

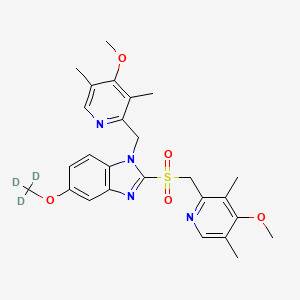

Molecular Structure Analysis

The empirical formula of Bambuterol-d9 Hydrochloride is C18D9H20N3O5·HCl . Its molecular weight is 412.96 .

Chemical Reactions Analysis

Bambuterol-d9 Hydrochloride is a prodrug of terbutaline . It exhibits pre-systemic stability till concentration in the lung tissues, afterwards, it begins hydrolysis into terbutaline by butyrylcholinesterase .

Physical And Chemical Properties Analysis

Bambuterol-d9 Hydrochloride appears as a solid . It has a molecular weight of 412.96 . The compound is white to off-white in color .

Wissenschaftliche Forschungsanwendungen

Analytical Standard

Bambuterol-d9 Hydrochloride is used as an analytical standard in scientific research . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . Analytical standards are substances with a known purity, allowing them to be used in chemical analysis to measure the presence and concentration of other substances.

Pharmaceutical Research

Bambuterol-d9 Hydrochloride is used in pharmaceutical research, particularly in the study of bronchodilator drugs . It is a pro-drug of terbutaline sulfate, a bronchodilator drug used to treat bronchial asthma .

Quantitative Proton Nuclear Magnetic Spectroscopy

This compound is used in quantitative proton nuclear magnetic spectroscopy . This technique is used to assay the bronchodilator drug terbutaline sulfate and its pro-drug bambuterol hydrochloride in pure form and pharmaceutical preparations . The method enables the assay of the two drugs in the presence of each other, thus it is considered a stability-indicating method where terbutaline is an acid degradation product of bambuterol .

Deuterated Compound Research

Bambuterol-d9 Hydrochloride is a deuterated compound . Deuterated compounds are used in various fields of research, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and neutron scattering experiments. They are also used in the study of reaction mechanisms in chemistry.

Wirkmechanismus

Target of Action

Bambuterol-d9 Hydrochloride primarily targets the beta2-adrenoceptors . These receptors are located in the muscles lining the airways and play a crucial role in controlling the diameter of the airways . When these receptors are stimulated, they cause the muscles to relax, resulting in the dilation of the airways .

Mode of Action

Bambuterol-d9 Hydrochloride is a prodrug of terbutaline . It works by stimulating the beta2-adrenoceptors, which leads to the activation of an enzyme called adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels causes the smooth muscles in the airways to relax, resulting in the dilation of the bronchial passages .

Biochemical Pathways

The primary biochemical pathway affected by Bambuterol-d9 Hydrochloride is the beta-adrenergic signaling pathway . The activation of this pathway leads to the relaxation of the smooth muscles in the airways, which in turn results in bronchodilation . This bronchodilation effect helps to alleviate symptoms associated with conditions like asthma, where the airways become constricted .

Pharmacokinetics

Bambuterol-d9 Hydrochloride is stable to pre-systemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyryl cholinesterase, and lung tissue contains this metabolic enzyme . It is also oxidatively metabolized to products that can be hydrolyzed to terbutaline . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after bambuterol ingestion .

Result of Action

The primary result of Bambuterol-d9 Hydrochloride’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to alleviate symptoms such as coughing, wheezing, and feeling breathless, particularly in conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bambuterol-d9 Hydrochloride. Furthermore, the drug’s action can be influenced by the patient’s physiological environment, such as the presence of butyryl cholinesterase in the lung tissue, which is necessary for the drug’s metabolism .

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARATORRVNNQM-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bambuterol-d9 Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)